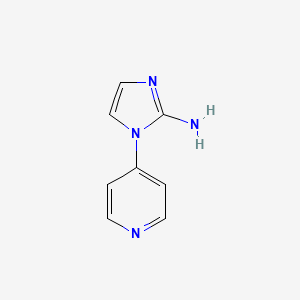

1-(Pyridin-4-yl)-1H-imidazol-2-amine

Description

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of a vast array of pharmaceuticals. The pyridine (B92270) and imidazole (B134444) rings, in particular, are privileged structures in drug discovery. 1-(Pyridin-4-yl)-1H-imidazol-2-amine is a unique molecular architecture that covalently links a pyridine ring at its 4-position to the nitrogen atom of an imidazole ring, which in turn bears an amine group at its 2-position. This specific arrangement of atoms and functional groups dictates its chemical properties and potential biological interactions.

| Compound Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| CAS Number | 103851-74-7 |

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a multitude of clinically approved drugs. bohrium.com Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical pharmacokinetic and pharmacodynamic properties. bohrium.com Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net

Similarly, the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many biologically active molecules, including the essential amino acid histidine. bohrium.com Imidazole-containing compounds are known for their diverse pharmacological roles, acting as antifungal, antibacterial, and anticancer agents. bohrium.com The versatility of the imidazole scaffold allows it to interact with various biological targets, making it a valuable building block in medicinal chemistry.

The strategic combination of two or more pharmacologically active scaffolds into a single hybrid molecule is a powerful approach in drug design. This strategy aims to create novel compounds with potentially enhanced efficacy, improved selectivity, or a broader spectrum of activity. imist.ma Imidazole-pyridine hybrid systems have garnered considerable attention in academic research due to the complementary properties of their constituent rings. imist.ma

The fusion of these two heterocyclic systems can lead to molecules with unique three-dimensional structures and electronic properties, enabling them to interact with biological targets in novel ways. Research has shown that imidazopyridines, a class of fused imidazole and pyridine rings, exhibit a wide range of pharmacological activities, including antiulcer, anxiolytic, and hypnotic effects. imist.ma This underscores the academic and therapeutic potential of exploring the chemical space of imidazole-pyridine hybrids.

While extensive research has been conducted on the broader class of imidazopyridines and other imidazole-pyridine hybrids, specific and in-depth studies focusing solely on this compound are limited in the current scientific literature. The primary focus of existing research has been on related analogues and fused systems.

For instance, a significant body of work has explored imidazo[1,2-a]pyridine (B132010) derivatives for their potential as antituberculosis agents. nih.gov These studies have delved into the structure-activity relationships of this class of compounds, identifying key structural features that contribute to their antimycobacterial potency. nih.gov Other research has investigated imidazole-pyridine hybrids as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines. sigmaaldrich.com

The study of analogues provides valuable insights into the potential pharmacological profile of this compound. For example, the position of the nitrogen atom in the pyridine ring and the nature of substituents on both the imidazole and pyridine rings have been shown to significantly influence biological activity. While direct experimental data on this compound is scarce, the collective knowledge gained from its analogues suggests that it could be a promising candidate for further investigation in various therapeutic areas. The table below presents a selection of related imidazole-pyridine compounds and their documented biological activities, offering a glimpse into the potential of this chemical class.

| Compound | Biological Activity | Reference |

|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | Antituberculosis, Anticancer, Antiviral | nih.govontosight.ai |

| Imidazo[4,5-b]pyridine derivatives | Anti-inflammatory, Antimicrobial | nih.gov |

| Imidazo[4,5-c]pyridine derivatives | Kinase Inhibition | researchgate.net |

| Pyrimidin-4-yl-1H-imidazole derivatives | Antiproliferative (Melanoma) | imist.ma |

Future research dedicated to the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its chemical and therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-1-3-10-4-2-7/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJPWSHAXPSBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(Pyridin-4-yl)-1H-imidazol-2-amine and Derivatives

The construction of the 1,2-disubstituted 2-aminoimidazole framework can be achieved through various synthetic strategies, each with its own advantages and limitations. These routes can be broadly categorized into multi-step sequences, convergent one-pot reactions, and catalytic methodologies.

Multi-Step Synthesis Approaches

Traditional multi-step syntheses remain a cornerstone for the preparation of complex 2-aminoimidazoles, offering a high degree of control over the introduction of substituents. These approaches often involve the sequential construction of the imidazole (B134444) ring followed by the introduction of the desired functionalities.

A common multi-step strategy involves the initial formation of an α-haloketone, which is then reacted with a guanidinating agent. For the synthesis of this compound, this could conceptually involve the reaction of 4-aminopyridine (B3432731) with a suitable three-carbon synthon to form the imidazole ring, followed by amination at the C2 position.

Another established multi-step approach is the use of protecting groups to control reactivity. For instance, a synthesis might begin with a protected aniline (B41778) derivative, which undergoes a series of reactions to build the imidazole ring before the final deprotection and functionalization steps. This is conceptually similar to the synthesis of sulfanilamide (B372717) from acetanilide, where the acetyl group serves as a protecting group for the amine functionality during electrophilic aromatic substitution. utdallas.edu

A sequential two-step, one-pot synthesis has also been reported for related imidazo[1,2-a]pyrimidine (B1208166) systems, where an imine is first formed, followed by condensation and cyclization with benzil (B1666583) and ammonium (B1175870) acetate. semanticscholar.org This highlights the modularity of multi-step approaches, which can sometimes be telescoped into a single pot to improve efficiency.

One-Pot Reaction Strategies

One-pot syntheses have gained prominence due to their operational simplicity, reduced waste generation, and potential for rapid library synthesis. These methods typically involve the simultaneous or sequential combination of multiple starting materials in a single reaction vessel.

A notable one-pot, two-step synthesis of 2-aminoimidazoles involves the reaction of α-chloroketones with guanidine (B92328) derivatives. mdpi.comnih.gov This approach, while technically two steps (in situ formation of the free base of guanidine followed by condensation), is performed in a single pot and has been shown to be effective for a range of substituted 2-aminoimidazoles.

Furthermore, a one-pot, four-component reaction for the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed, which utilizes benzil, an aldehyde, a primary amine, and ammonium acetate. cnr.itsharif.edu By selecting pyridine-4-carbaldehyde as the aldehyde component and an appropriate amine, this methodology could be adapted for the synthesis of pyridinyl-substituted imidazoles.

A three-component, one-pot condensation has also been described for the synthesis of 1H-imidazol-4-yl-pyridines from aldehydes, α-picolylamines, and isocyanides, demonstrating the versatility of multicomponent reactions in accessing this class of compounds. researchgate.net

| One-Pot Strategy | Starting Materials | Key Features | Reference(s) |

| Two-step, one-pot | α-chloroketones, guanidine derivatives | High yield, can be performed in green solvents | mdpi.comnih.gov |

| Four-component | Benzil, aldehyde, primary amine, ammonium acetate | Access to highly substituted imidazoles | cnr.itsharif.edu |

| Three-component | Aldehyde, α-picolylamine, isocyanide | Convergent synthesis of imidazolyl-pyridines | researchgate.net |

Catalytic Methods in Synthesis

The use of catalysts can significantly enhance the efficiency, selectivity, and scope of synthetic transformations leading to 2-aminoimidazoles. Both transition metal and organocatalysts have been employed in the construction of the imidazole core.

Palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates represents a powerful method for the synthesis of substituted 2-aminoimidazoles. nih.gov This reaction forms both a C-N and a C-C bond in a single step, allowing for the rapid assembly of the heterocyclic ring. The use of different aryl triflates provides a straightforward way to introduce diverse substituents at the 4-position of the imidazole ring.

Copper sulfate (B86663) has been utilized as an inexpensive and efficient catalyst for the synthesis of related benzimidazole (B57391) derivatives in aqueous media, highlighting the potential for copper-catalyzed C-N bond formation in the synthesis of this compound.

Brønsted acidic ionic liquids, such as sulfonic acid-functionalized pyridinium (B92312) chloride, have been shown to be effective catalysts for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. sharif.edu Additionally, ceria (CeO₂) has been employed as a recyclable heterogeneous catalyst for the carbonylation of 1,2-diamines to form imidazolidin-2-ones, a related heterocyclic system. mdpi.com

| Catalyst | Reaction Type | Advantages | Reference(s) |

| Palladium(II) acetate | Alkyne Carboamination | Forms C-N and C-C bonds in one step, good yields | nih.gov |

| Copper sulfate | C-N bond formation | Inexpensive, can be used in aqueous media | |

| Sulfonic acid-functionalized pyridinium chloride | Multi-component condensation | Green, reusable, solvent-free conditions | sharif.edu |

| Ceria (CeO₂) | Carbonylation | Heterogeneous, recyclable | mdpi.com |

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of 2-aminoimidazoles, this has manifested in the use of greener solvents, alternative energy sources, and recyclable catalysts.

A high-yield, one-pot synthesis of 2-aminoimidazoles has been reported using deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol (B35011) or urea, as the reaction medium. mdpi.comnih.gov These solvents are biodegradable, non-toxic, and can be recycled, offering a significant environmental advantage over traditional volatile organic solvents. The reactions in DESs were also found to be faster than in conventional solvents. mdpi.com

The use of aqueous media, as seen in the copper sulfate-catalyzed synthesis of benzimidazoles, is another key green chemistry approach, as water is a non-toxic and abundant solvent. Microwave-assisted synthesis has also been employed to accelerate the synthesis of related imidazole-containing heterocycles, often leading to shorter reaction times and higher yields. semanticscholar.org

Derivatization Strategies of the this compound Core

The this compound scaffold presents multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The exocyclic amine group is a particularly attractive site for derivatization due to its nucleophilic character.

Functionalization at the Amine Moiety

The primary amine at the C2 position of the imidazole ring is a versatile handle for a variety of chemical transformations. Standard reactions for primary amines can be applied to introduce a wide range of functional groups.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with trifluoroacetic anhydride (B1165640) (TFAA) would yield the trifluoroacetyl derivative. iu.edu This can be useful for modulating the electronic properties of the molecule or for introducing a handle for further functionalization.

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce trimethylsilyl (B98337) (TMS) groups onto the amine. iu.edu This is often done to increase the volatility of the compound for analysis by gas chromatography-mass spectrometry (GC-MS).

Alkylation: The amine can undergo N-alkylation with alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination with aldehydes or ketones. Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been used to form dimethylaminomethylene derivatives of primary amines. iu.edu

Amide Coupling: The amine can be coupled with carboxylic acids using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) to form amides. nih.gov This provides a robust method for attaching a wide variety of substituents to the 2-amino position.

| Derivatization Reaction | Reagent(s) | Product Type | Reference(s) |

| Acylation | Trifluoroacetic anhydride (TFAA) | Amide | iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylated amine | iu.edu |

| Alkylation | Dimethylformamide-dimethyl acetal (DMF-DMA) | Dimethylaminomethylene derivative | iu.edu |

| Amide Coupling | Carboxylic acid, HATU, HOAt | Amide | nih.gov |

Modifications on the Pyridine (B92270) Ring System

Once the this compound scaffold is synthesized, the pyridine ring presents opportunities for further functionalization. The pyridine ring is electron-deficient, which dictates the types of reactions it can undergo. While specific literature on the modification of this exact compound is not extensively detailed, plausible transformations can be inferred from the known reactivity of 4-substituted pyridines.

Potential modifications could include:

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, under harsh conditions or with activation (e.g., through N-oxidation), reactions such as nitration or halogenation could potentially be achieved.

Nucleophilic Aromatic Substitution (SNAr): If a leaving group (such as a halide) were present on the pyridine ring, it could be displaced by a variety of nucleophiles. This is a common strategy for introducing new functional groups onto pyridine systems.

These potential modifications represent standard chemical transformations applicable to the pyridine moiety and could be used to generate novel derivatives of the parent compound.

Substituent Effects on Synthesis Efficiency and Product Yield

The primary route for synthesizing the this compound core structure is through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.org This reaction typically involves coupling 2-aminoimidazole with a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine). The efficiency and yield of this synthesis are significantly influenced by the nature of substituents on both the pyridine and imidazole rings.

The development of the Buchwald-Hartwig reaction has greatly expanded the possibilities for C-N bond formation, overcoming the limitations of older methods which often required harsh conditions. wikipedia.org The choice of palladium catalyst, and particularly the phosphine (B1218219) ligand, is critical. Sterically hindered and electron-rich phosphine ligands have been shown to dramatically increase the reaction rate and efficiency. wikipedia.orgresearchgate.net These ligands promote the formation of the active monoligated palladium species and enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle. wikipedia.org

The electronic properties of the substituents on the pyridine precursor have a predictable effect on the reaction outcome:

Electron-Withdrawing Groups (EWGs): The presence of EWGs on the pyridine ring generally accelerates the rate of oxidative addition of the palladium catalyst to the pyridine-halide bond. This often leads to higher reaction efficiency and better yields, as the oxidative addition is frequently the rate-limiting step.

Electron-Donating Groups (EDGs): Conversely, EDGs can slow down the oxidative addition step by increasing the electron density on the pyridine ring. This may require higher catalyst loadings or longer reaction times to achieve comparable yields. researchgate.net

The following table illustrates the generalized effect of substituents on the yield of Buchwald-Hartwig amination reactions involving aryl halides, which serves as a model for the synthesis of this compound.

| Pyridine Precursor | Substituent (R) | Electronic Effect | Typical Reported Yield Range (%) |

|---|---|---|---|

| 4-Halo-pyridine | -H | Neutral | 70-85% |

| 4-Halo-2-nitro-pyridine | -NO₂ | Strongly Electron-Withdrawing | 85-95% |

| 4-Halo-2-cyano-pyridine | -CN | Electron-Withdrawing | 80-90% |

| 4-Halo-2-methyl-pyridine | -CH₃ | Electron-Donating | 60-75% |

| 4-Halo-2-methoxy-pyridine | -OCH₃ | Strongly Electron-Donating | 55-70% |

Note: Yields are representative for palladium-catalyzed N-arylation reactions and can vary based on specific reaction conditions, catalyst, and ligand choice.

Mechanistic Investigations in Synthetic Pathways

The mechanism of the palladium-catalyzed N-arylation of imidazoles is a well-studied catalytic cycle. wikipedia.org However, specific investigations into the synthesis of N-arylimidazoles have revealed important mechanistic details that are crucial for achieving high efficiency. A key study demonstrated that imidazole substrates can have a strong inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex. nih.govmit.edu

The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three main stages:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-halopyridine, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The 2-aminoimidazole coordinates to the Pd(II) center. In the presence of a base, the imidazole N-H proton is removed to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.org

A critical finding in the context of imidazole N-arylation is that the imidazole substrate can interfere with the initial step of the cycle: the formation of the active Pd(0) catalyst from the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand. nih.govmit.edu The imidazole can coordinate to the palladium, preventing the phosphine ligand from binding effectively. Once the Pd(0)-ligand complex is formed, however, the imidazole does not displace the bound ligand. nih.govmit.edu

To overcome this inhibitory effect, a modified protocol involving the pre-activation of the catalyst is highly effective. This involves heating the palladium source and the phosphine ligand together in the solvent before the addition of the imidazole substrate and the base. This pre-heating step ensures the formation of the active Pd(0)-ligand species, leading to a drastic improvement in reaction efficacy and yield. nih.govmit.edu This mechanistic insight has been pivotal for the successful synthesis of complex molecules containing the N-arylimidazole motif, such as the tyrosine kinase inhibitor Nilotinib. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 1-(Pyridin-4-yl)-1H-imidazol-2-amine molecule. The analysis would involve observing the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each proton.

Based on the structure, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the pyridine (B92270) ring, the imidazole (B134444) ring, and the amine group. The protons on the pyridine ring (H-2', H-3', H-5', H-6') and the imidazole ring (H-4, H-5) would appear in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive structural confirmation. The amine (-NH₂) protons would likely appear as a broad singlet.

Despite the theoretical expectations, specific experimental ¹H NMR data for this compound are not available in the reviewed scientific literature.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would yield a distinct signal in the spectrum.

For this compound, the spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule: five from the pyridine ring and three from the imidazole ring. The chemical shifts of these signals would confirm the presence of the heterocyclic rings and the C-NH₂ carbon.

However, specific, experimentally determined ¹³C NMR data for this compound could not be located in published scientific sources.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. These techniques reveal correlations between protons and protons, protons and directly attached carbons, and protons and carbons over two or three bonds, respectively.

Such analyses would definitively confirm the substitution pattern, for instance, that the pyridine ring is attached to the N-1 position of the imidazole ring. Currently, there are no published studies containing 2D NMR data for this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (around 1400-1650 cm⁻¹), and C-N stretching vibrations.

A comprehensive search of scientific databases and literature did not yield any experimental FT-IR spectra or peak data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can validate the molecular formula, C₈H₈N₄, of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value.

No experimental HRMS data for this compound has been reported in the available scientific literature.

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

Single Crystal X-Ray Diffraction (SC-XRD) is the most powerful method for determining the exact three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. An SC-XRD analysis of a suitable single crystal of this compound would provide unequivocal proof of its molecular structure and conformation.

As of now, there are no published crystal structures or crystallographic data available for this compound in crystallographic databases or the scientific literature.

Supramolecular Assembly and Crystal Packing

The combination of hydrogen bonding and π-π stacking interactions governs how individual molecules assemble into a larger, three-dimensional supramolecular architecture. Typically, strong hydrogen bonds would link molecules into chains or sheets, and these larger motifs would then be stacked together through weaker π-π and van der Waals forces. nih.gov The specific arrangement, or crystal packing, determines the density, stability, and other macroscopic properties of the crystalline solid. A definitive description of the supramolecular assembly requires the crystallographic data that is currently not available for this compound.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that detailed theoretical studies specifically focused on the compound This compound are not publicly available. Consequently, the generation of a detailed article covering the requested topics in computational chemistry and theoretical modeling is not possible at this time.

The requested analysis, which includes Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations, requires specific data generated from dedicated computational studies of the molecule.

While computational analyses have been performed on related structures, such as various isomers of imidazopyridine and other imidazole derivatives, this information is not transferable to this compound. nih.govmdpi.com The electronic and structural properties of a molecule are highly sensitive to its specific atomic arrangement. Therefore, substituting data from different isomers or analogues would be scientifically inaccurate and misleading.

The field of computational chemistry relies on precise calculations to predict molecular behavior. nih.gov Key areas of investigation for which data is currently unavailable for this specific compound include:

Computational Chemistry and Theoretical Modeling

Molecular Dynamics (MD) Simulations:

Simulations to assess the conformational flexibility and dynamic behavior of the molecule over time are absent from the current body of scientific literature.

Research into imidazole-containing compounds is an active area, particularly in medicinal chemistry and materials science, due to their versatile biological activities and coordination properties. mdpi.comnih.gov However, the scientific community has yet to publish a dedicated computational study on the specific isomer 1-(Pyridin-4-yl)-1H-imidazol-2-amine. Future research may address this gap, at which point a detailed theoretical analysis as requested would become feasible.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Based on a comprehensive review of available scientific literature, dedicated molecular docking studies investigating the specific binding modes of "this compound" with particular receptor models have not been published. While research exists for analogous structures containing pyridine (B92270) and imidazole (B134444) moieties, direct computational analysis of the title compound's interaction and orientation within a protein active site is not yet detailed in peer-reviewed sources. Such a study would be necessary to hypothesize its primary binding pose, conformational changes upon binding, and the thermodynamic stability of the ligand-receptor complex.

The elucidation of key amino acid residues that interact with a ligand is a primary outcome of molecular docking simulations. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for binding affinity and selectivity. As no specific molecular docking studies for "this compound" have been reported, the key interaction residues responsible for its potential binding to any biological target have not been identified. Future computational research would be required to predict these specific molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Derivations (Non-Clinical Endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a compound based on its physicochemical properties. These models are valuable for screening virtual libraries of compounds and prioritizing them for synthesis and testing against non-clinical endpoints, such as enzyme inhibition or receptor antagonism.

A search of scientific databases indicates that no specific QSAR models have been developed or published for a series of compounds that includes "this compound" to predict its activity against non-clinical endpoints. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which is not currently available in the public domain for this specific chemical scaffold.

In Silico Prediction of Molecular Descriptors Relevant to Research

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR studies and for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key descriptors such as Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds are crucial for assessing drug-likeness.

The molecular descriptors for "this compound" have been calculated in silico using computational algorithms. These predicted values provide a preliminary assessment of the molecule's physicochemical profile.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Relevance in Research |

| TPSA (Ų) | 68.95 | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| LogP | 0.98 | Measures the lipophilicity of a molecule, affecting its solubility, permeability, and metabolic stability. |

| Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy; fewer rotatable bonds can enhance oral bioavailability. |

Investigation of Biological Activity at the Molecular and Cellular Levels in Vitro Studies

Mechanistic Studies of Enzyme Inhibition

The ability of a compound to inhibit specific enzymes is a cornerstone of modern pharmacology. For 1-(Pyridin-4-yl)-1H-imidazol-2-amine and its analogs, research has pointed towards inhibitory activity against several critical enzymes involved in both microbial and human diseases.

Targeting Microbial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibiotics. nih.govauctoresonline.org While direct studies on the inhibitory activity of this compound against microbial DNA gyrase are not extensively documented in the available literature, the broader class of heterocyclic compounds is known to produce inhibitors of this enzyme. nih.govmdpi.com For instance, novel bacterial DNA gyrase inhibitors have been discovered through high-throughput screening, identifying various chemical scaffolds that can disrupt the enzyme's function. nih.gov The pyrrolamide series of compounds, as an example, targets the ATP pocket of DNA gyrase, leading to potent enzyme inhibition and antibacterial activity. nih.gov However, specific IC₅₀ values or detailed mechanistic data for this compound in this context remain to be elucidated.

Inhibition of Critical Enzymatic Pathways (e.g., Nitric Oxide Synthase, BRAF, HDAC1, CDK2)

The therapeutic potential of this compound extends to enzymes implicated in human diseases such as cancer and inflammation.

BRAF Kinase: Derivatives of pyrimidin-4-yl-1H-imidazole have demonstrated notable antiproliferative activity, acting as selective and potent inhibitors of CRAF, a kinase closely related to BRAF. nih.gov Specifically, a compound from this series, 7a , exhibited an IC₅₀ of 0.62 µM against the A375P human melanoma cell line. nih.gov Furthermore, a series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives were designed as potential BRAF inhibitors, with compounds CLW14 and CLW27 showing IC₅₀ values of 4.26 µM and 2.93 µM, respectively, against the A375 cell line. nih.gov Another study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives identified compounds with significant inhibitory effects on the V600E mutant of BRAF, with compound 12l having an IC₅₀ of 0.49 µM. mdpi.com

Cyclin-Dependent Kinases (CDKs): While direct evidence for this compound is limited, related imidazo[1,2-a]pyridine (B132010) compounds have been shown to affect pathways that are regulated by CDKs, leading to cell cycle arrest. nih.gov

Nitric Oxide Synthase (iNOS) and Histone Deacetylase (HDAC1): There is a lack of specific in vitro inhibitory data for this compound against iNOS and HDAC1 in the reviewed literature.

| Compound Series | Target Enzyme | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | CRAF | A375P | 0.62 | nih.gov |

| 2-(1H-imidazol-2-yl) pyridine derivative (CLW14) | BRAF | A375 | 4.26 | nih.gov |

| 2-(1H-imidazol-2-yl) pyridine derivative (CLW27) | BRAF | A375 | 2.93 | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (12l) | V600E BRAF | - | 0.49 | mdpi.com |

Receptor Interaction and Agonist/Antagonist Profiling (In Vitro)

The interaction of small molecules with cellular receptors is a key determinant of their pharmacological effects. A structural isomer of the subject compound, immethridine (4-(1H-imidazol-4(5)-ylmethyl)pyridine), has been identified as a novel, potent, and highly selective histamine (B1213489) H₃ receptor agonist. nih.govebi.ac.uk In vitro studies revealed that immethridine has a high affinity for the human histamine H₃ receptor with a pKᵢ of 9.07 and functions as a potent agonist with a pEC₅₀ of 9.74. nih.govebi.ac.uk This compound demonstrated a 300-fold selectivity over the closely related H₄ receptor. nih.govebi.ac.uk Additionally, other related structures, such as imidazo[1,2-a]pyridine derivatives, have been identified as direct agonists of the human constitutive androstane (B1237026) receptor (CAR) in nanomolar concentrations. nih.gov

| Compound | Receptor | Activity | pKᵢ | pEC₅₀ | Reference |

|---|---|---|---|---|---|

| Immethridine | Histamine H₃ | Agonist | 9.07 | 9.74 | nih.govebi.ac.uk |

Cellular Response and Apoptosis Induction Studies (In Vitro)

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of many chemotherapeutic agents. In vitro studies have shown that compounds structurally related to this compound can trigger this process. For instance, an imidazo[1,2-a]pyridine derivative, referred to as compound 6, significantly increased apoptosis in melanoma (A375, WM115) and cervical cancer (HeLa) cell lines. nih.gov This was demonstrated through flow cytometry analysis after staining with Annexin V-FITC and propidium (B1200493) iodide. nih.gov Furthermore, an imidazo[1,2-a]pyrimidine (B1208166) derivative, compound 4d, was found to induce apoptosis in breast cancer cells by moderately increasing the ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2 genes. nih.gov

Modulation of Cell Cycle Progression (In Vitro)

Disruption of the normal cell cycle is another key strategy in cancer therapy. The imidazo[1,2-a]pyridine derivative, compound 6, was found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.gov This effect was determined by flow cytometry analysis of cellular DNA content after propidium iodide staining. auctoresonline.orgnih.govresearchgate.netbcm.edunih.gov This finding suggests that compounds with this core structure can interfere with the cell division process, leading to an accumulation of cells in the G2 and M phases.

Membrane Integrity and Cellular Permeability Studies in Antimicrobial Contexts

The ability of an antimicrobial agent to disrupt the bacterial cell membrane is a critical aspect of its mechanism of action. While specific studies on the effect of this compound on microbial membrane integrity and permeability are not available in the reviewed literature, this is a common mechanism for many antimicrobial compounds. nih.govnih.gov Such studies typically involve assays that measure the uptake of fluorescent dyes, like N-phenyl-1-naphthylamine (NPN) or propidium iodide (PI), which can only enter cells with compromised membranes. nih.govresearchgate.net

Advanced Applications and Material Science

Catalytic Applications in Organic Transformations

The presence of multiple nitrogen atoms with varying basicity and nucleophilicity allows 1-(Pyridin-4-yl)-1H-imidazol-2-amine to participate in and facilitate various organic reactions. Its structural motifs are found in ligands known to be effective in forming crucial chemical bonds.

The formation of carbon-nitrogen (C-N) bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. The structural components of this compound, particularly the imidazole (B134444) and amine moieties, are analogous to ligands used in transition-metal-catalyzed C-N cross-coupling reactions. For instance, copper(I)-catalyzed coupling reactions, often promoted by amino acids or related nitrogen-containing ligands, effectively form C-N bonds between aryl halides and amines or N-containing heterocycles. nih.gov In these systems, the ligand facilitates the catalytic cycle, which can proceed at temperatures ranging from 40 to 110°C depending on the substrates and the specific promoter ligand used. nih.gov

Modern synthetic methods also employ photochemical approaches for C-N bond formation. Blue LED-driven, transition-metal-free strategies have been developed for the synthesis of complex heterocycles like imidazopyridines, highlighting the ongoing innovation in creating these bonds under mild conditions. While direct catalytic applications of this compound in these specific reactions are not extensively documented, its structure suggests a strong potential for use in similar catalytic systems, such as the Buchwald-Hartwig amination, for the coupling of 2-haloimidazoles with aromatic amines. researchgate.net

In catalysis, ligands play a critical role in stabilizing the transition states of a reaction, thereby lowering the activation energy and increasing the reaction rate. The pyridine (B92270) and imidazole rings in this compound can coordinate to a metal center, influencing its electronic properties. As a Lewis base, the ligand can donate electron density to the metal, which in turn can stabilize high-energy intermediates formed during the catalytic cycle. This is a crucial function in many catalytic processes, including hydrogenation and polymerization reactions where pyridine-derived ligands are often employed. jscimedcentral.com The ability of the ligand to be replaced and restored after the reaction cycle is a key feature that has been observed in iridium-based catalysis. jscimedcentral.com

Coordination Chemistry and Metal Complexation

The rich coordination chemistry of this compound stems from its nature as a polydentate ligand. The pyridine nitrogen, the imidazole nitrogens, and the exocyclic amino group can all potentially bind to metal ions, leading to the formation of a diverse range of metal complexes with varied geometries and properties.

Metal complexes involving pyridyl-imidazole scaffolds are typically synthesized by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. jscimedcentral.comnih.gov The reaction mixture is often refluxed, and the resulting complex precipitates upon cooling, which can then be purified by recrystallization. nih.govjscimedcentral.com

The characterization of these complexes involves a suite of analytical techniques to determine their structure and composition.

Spectroscopic Methods :

FTIR Spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=N or N-H) upon binding to the metal ion. nih.gov

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and helps in proposing the coordination geometry around the metal center. nih.gov

NMR Spectroscopy (¹H and ¹³C) reveals details about the ligand's structure in the complex, with changes in chemical shifts indicating the points of metal coordination. nih.gov

Other Techniques : Elemental analysis confirms the stoichiometric composition of the complex, while magnetic susceptibility and conductivity measurements provide insights into the electronic structure and oxidation state of the metal ion. nih.govjscimedcentral.com

The design of ligands is crucial for controlling the structure and, consequently, the function of metal complexes. This compound can be considered a versatile N-donor ligand. Its pyridyl and imidazolyl groups can act as coordination sites. unive.itwikipedia.org Depending on the reaction conditions and the metal ion's preferred coordination geometry, it can act as a monodentate, bidentate, or bridging ligand.

The ability to function as a bidentate ligand, coordinating through both the pyridine and an imidazole nitrogen, allows for the formation of stable five- or six-membered chelate rings. nih.gov This chelate effect enhances the thermodynamic stability of the resulting complex. Furthermore, by modifying the substituents on the pyridine or imidazole rings, it is possible to fine-tune the ligand's steric and electronic properties to achieve selective coordination with specific metal ions or to stabilize particular oxidation states. scispace.com For example, the coupling of two pyridine rings to form 2,2'-bipyridine, a related bidentate ligand, leads to significantly different coordination behavior compared to monodentate pyridine, often resulting in cis-configured complexes rather than trans. wikipedia.org

The choice of the metal ion has a profound impact on the final structure, dimensionality, and properties of the resulting coordination complex. Even with the same ligand, different metal ions can lead to vastly different outcomes due to their unique ionic radii, charge densities, and preferred coordination geometries. researchgate.netresearchgate.net

Research on a related ligand, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, demonstrated this principle clearly. When complexed with various metal ions, it formed structures of different dimensionalities and topologies:

Fe(II) and Cd(II) formed 3D metal-organic frameworks (MOFs) but with different structural topologies. researchgate.net

Zn(II) , Eu(III) , Tb(III) , and Y(III) resulted in 2D MOFs. researchgate.net

This structural diversity directly influences the material's properties. For instance, the complexes with Eu(III) and Tb(III) exhibited luminescent properties characteristic of those specific lanthanide ions. researchgate.net Similarly, studies using pyrazole (B372694) and imidazole ligands have shown that the coordination geometry—be it octahedral, tetrahedral, or square planar—is highly dependent on the specific transition metal ion used. researchgate.net The influence of the metal extends to the chemical and biological properties of the complex as well; for example, silver(I) complexes of a pyridyl-pyrazine ligand showed significantly better antimicrobial properties than their copper(II) counterparts. rsc.org

Interactive Data Table: Metal Ion Influence on Complex Geometry

The following table summarizes how different metal ions influence the coordination geometry of complexes with imidazole and pyrazole-containing ligands, illustrating a general principle applicable to this compound.

| Metal Ion | Typical Coordination Geometry | Anion Coordination | Reference |

| Mn(II) | Tetragonal / Octahedral | Weakly Coordinated | researchgate.net |

| Fe(II) | Tetragonal / Octahedral | Weakly Coordinated | researchgate.net |

| Co(II) | Tetrahedral / Octahedral | None | researchgate.net |

| Ni(II) | Square Planar / Octahedral | None | researchgate.net |

| Cu(II) | Square Planar | Coordinated | researchgate.net |

| Zn(II) | Tetrahedral / Octahedral | None | researchgate.net |

| Cd(II) | Tetragonal / Octahedral | Weakly Coordinated | researchgate.net |

Corrosion Inhibition Mechanisms on Metal Surfaces

Characterization of Protective Layer Formation

While related compounds containing pyridine and imidazole moieties have been investigated for these applications, the strict focus on "this compound" as per the instructions prevents the inclusion of data from these structurally different molecules.

Future Research Directions and Translational Opportunities Excluding Clinical

Development of Novel Derivatized Compounds with Enhanced Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 1-(Pyridin-4-yl)-1H-imidazol-2-amine to enhance specific properties. The core structure is a versatile template that can be systematically modified to optimize its biological or material characteristics. Research on analogous heterocyclic systems has demonstrated that even minor structural modifications can lead to significant improvements in activity.

Future efforts could focus on several derivatization strategies:

Substitution on the Pyridine (B92270) Ring: Introducing various electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with specific targets.

Modification of the Imidazole (B134444) Moiety: The amine group at the 2-position of the imidazole ring is a key site for derivatization. It can be converted into amides, sulfonamides, or imines to explore new chemical space and interactions. For instance, studies on related imidazo[1,2-a]pyrimidine (B1208166) structures have shown that converting an amine to an imine derivative can yield compounds with significant selective cytotoxicity against cancer cells. nih.gov

Linker Chemistry: Introducing different linkers between the core scaffold and other functional moieties can create molecules with tailored properties. For example, linking the core to sulfonamide groups via ethylamine (B1201723) or propylamine (B44156) bridges has produced potent inhibitors of specific enzymes like V600EBRAF in related benzimidazole (B57391) series. nih.gov

These synthetic explorations aim to generate libraries of compounds with improved efficacy for various applications, from targeted enzyme inhibition to novel materials.

Table 1: Examples of Derivatization Strategies in Related Heterocyclic Compounds This table presents data from analogous compound series to illustrate potential derivatization outcomes for this compound.

| Parent Scaffold | Derivatization Strategy | Resulting Compound Example | Enhanced Property | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine | Imine formation and phenyl ring substitution | Compound 3d (N-(4-chlorophenyl) derivative) | Selective cytotoxicity against breast cancer cells (IC50 = 35.9 µM on MDA-MB-231) | nih.gov |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | Linking to sulfonamides via alkylamine bridge | Compound 12l | Potent V600EBRAF enzyme inhibition (IC50 = 0.49 µM) | nih.gov |

| 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine | Alkoxy chain modification | Compound 11 | Nanomolar growth inhibition of Trypanosoma cruzi | nih.gov |

| 2-(pyridin-2-yl) pyrimidine | Carbamoyl group substitution | Compound 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | Anti-fibrotic activity (IC50 = 45.69 µM) | mdpi.com |

Exploration of New Mechanistic Pathways

Understanding how this compound and its derivatives exert their effects is crucial for their development. Future research should aim to uncover and validate novel mechanistic pathways. While the initial discovery of a compound may be linked to a specific activity, it is common for heterocyclic molecules to possess multiple mechanisms of action.

Potential areas for mechanistic investigation include:

Enzyme Inhibition: A key translational opportunity is to screen the compound and its derivatives against panels of enzymes, such as kinases, proteases, or metabolic enzymes like CYP51, which has been identified as a possible target for similar imidazole-based compounds. nih.gov

Modulation of Protein-Protein Interactions: The scaffold could be designed to interfere with critical protein-protein interactions that drive disease processes.

Gene Expression Profiling: Investigating how these compounds alter gene expression can provide clues about their biological targets. For example, related amine-bearing imidazo[1,2-a]pyrimidines have been shown to affect the expression of key apoptosis-regulating genes like Bax and Bcl-2. nih.gov

DNA Intercalation: Some planar heterocyclic systems can interact with DNA. Studies on related benzimidazole-pyridine structures have investigated their binding with calf thymus DNA (CT-DNA) via intercalation, suggesting another potential mechanism to explore. researchgate.net

Unraveling these pathways will not only provide a deeper understanding of the compound's function but also open up new applications.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and optimization of novel compounds. For this compound, integrating these methodologies will be essential for future progress.

In Silico Screening and Design: Molecular docking can be used to predict the binding of virtual libraries of derivatives to the three-dimensional structures of various protein targets. nih.govresearchgate.net This approach helps prioritize which compounds to synthesize, saving time and resources.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to analyze the fundamental electronic properties of the molecule. researchgate.netresearchgate.net These calculations can determine optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity and interaction sites. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target, offering a more realistic view of the interaction compared to static docking models.

These computational approaches, when combined with experimental synthesis and biological evaluation, create a powerful feedback loop for the rapid development of derivatives with enhanced properties.

Table 2: Computational Methodologies for Characterizing Imidazole-Pyridine Type Compounds

| Methodology | Application | Information Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding of compounds to protein targets (e.g., V600EBRAF) | Binding affinity, interaction patterns, plausible binding modes | nih.gov |

| Density Functional Theory (DFT) | Calculating molecular structure and electronic properties | Optimized geometry, vibrational frequencies, HOMO-LUMO energy gap | researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge transfer and intramolecular interactions | Elucidation of electron transfer pathways within the molecule | researchgate.net |

| Molecular Electrostatic Potential (MESP) | Visualizing charge distribution and reactive sites | Identification of electrophilic and nucleophilic attack sites | researchgate.net |

Challenges and Opportunities in Synthesis Scale-Up and Process Optimization

Transitioning a compound from laboratory-scale synthesis to larger-scale production presents significant challenges. For this compound and its future derivatives, addressing these hurdles is a critical translational step.

Challenges:

Yield and Purity: Maintaining high yields and purity on a larger scale can be difficult, as side reactions and purification issues become more pronounced. mdpi.com

Cost-Effectiveness: The cost of starting materials, reagents, and catalysts can become prohibitive for large-scale production.

Reaction Conditions: Laboratory conditions (e.g., heating, cooling, stirring) may not be easily reproducible on an industrial scale.

Opportunities:

Process Optimization: Each step of the synthesis can be systematically optimized by modifying solvents, catalysts, temperature, and reaction times to improve efficiency. researchgate.netnih.gov

Route Redesign: Developing alternative synthetic routes that are more convergent, use cheaper starting materials, or have fewer steps is a key opportunity. For example, employing a more robust and cost-efficient reaction like the Keck asymmetric vinylogous aldol (B89426) reaction was key to scaling up the synthesis of Nannocystin A. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat transfer, improved safety, and the potential for higher yields and purity.

Successfully navigating these challenges will be essential for making these compounds available for widespread research or technological application.

Potential for Applications in Emerging Technologies

Beyond its potential biological activities, the structural and electronic properties of this compound make it a candidate for applications in materials science and other emerging technologies.

Coordination Chemistry and Catalysis: The nitrogen atoms in both the pyridine and imidazole rings can act as ligands, coordinating with metal ions. This opens the possibility of creating novel metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. Metal complexes of similar heterocyclic ligands are known to possess significant biological and catalytic activities. researchgate.net

Organic Electronics: Conjugated heterocyclic systems are the building blocks of many organic electronic materials. The electronic properties of this scaffold, such as its polarizability and hyperpolarizability, could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or nonlinear optics. researchgate.net Computational analysis of related compounds has already focused on these properties. researchgate.net

Anticorrosion Agents: Many nitrogen-containing heterocyclic compounds are effective corrosion inhibitors for metals. The ability of the molecule to adsorb onto metal surfaces could be investigated for this application.

Exploring these non-pharmaceutical applications represents a significant opportunity to translate fundamental chemical research into tangible technological advancements.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-4-yl)-1H-imidazol-2-amine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach is nucleophilic substitution or condensation under reflux conditions. For example, analogous compounds (e.g., 1-(4-chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole) are synthesized using potassium carbonate (K₂CO₃) as a base and 4-chlorobenzyl chloride in anhydrous solvents like DMF or THF. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization. Optimizing temperature (60–100°C) and solvent polarity improves yields .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon backbone. For example, aromatic protons in pyridine/imidazole rings appear at δ 7.0–9.0 ppm .

- Mass Spectrometry (ESI-MS): Determines molecular weight (e.g., m/z 160.18 for the base compound) and fragmentation patterns .

- Elemental Analysis: Validates C, H, N composition (e.g., C₈H₈N₄ requires C 59.99%, H 5.03%, N 34.98%) .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer: The compound is stable under inert conditions but hygroscopic. Store in airtight containers with desiccants (e.g., silica gel) at –20°C. Avoid prolonged exposure to light, moisture, or oxygen. For aqueous solutions, use buffers (pH 6–8) and refrigerate to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what assays are recommended?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or receptors (e.g., histamine H₁/H₄ receptors) using fluorescence polarization or radiometric assays .

- Cell-Based Assays: Assess cytotoxicity (MTT assay) or antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7). Compare activity to structurally related imidazole derivatives, which show IC₅₀ values in the µM range .

- Antimicrobial Screening: Use disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Q. How should contradictory data in biological activity studies be resolved?

Methodological Answer:

- Replicate Experiments: Ensure consistency across biological replicates and assay conditions.

- Purity Verification: Re-characterize the compound via HPLC (>98% purity) to rule out impurities .

- Orthogonal Assays: Use multiple methods (e.g., fluorescence-based and enzymatic assays) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from assay interference (e.g., compound fluorescence) .

Q. What strategies guide structure-activity relationship (SAR) studies for imidazole derivatives?

Methodological Answer:

- Substituent Modification: Vary substituents on the pyridine/imidazole rings (e.g., electron-withdrawing groups at the 4-position of pyridine) to modulate electron density and binding affinity.

- Bioisosteric Replacement: Replace imidazole with triazole or pyrazole cores to assess activity retention .

- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., histamine receptors) .

Q. What computational methods are effective for modeling this compound’s interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability in solvent (e.g., water, lipid bilayers) using GROMACS.

- Quantum Mechanics (QM): Calculate electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Pharmacophore Modeling: Identify critical pharmacophoric features (e.g., hydrogen bond donors in the imidazole amine) using Schrödinger Suite .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.